

Tarazepide: A Technical Guide to Target Validation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tarazepide

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Executive Summary

Tarazepide, also known as netazepide and YF476, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). This technical guide provides a comprehensive overview of the target validation studies for **tarazepide**, consolidating key preclinical and clinical data. It includes detailed experimental protocols for essential assays, quantitative data on its pharmacological activity, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the development of CCK2R-targeted therapies.

Introduction: The Cholecystokinin B Receptor (CCK2R) as a Therapeutic Target

The cholecystokinin B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the gastrointestinal system and the central nervous system. It is the primary receptor for the peptide hormones gastrin and cholecystokinin (CCK). In the stomach, gastrin binding to CCK2R on enterochromaffin-like (ECL) cells and parietal cells stimulates the secretion of histamine and gastric acid, respectively.^[1] Beyond its role in gastric acid secretion, the gastrin-CCK2R signaling axis is implicated in the proliferation and differentiation of gastric

mucosal cells. Dysregulation of this pathway has been linked to the development of certain gastrointestinal disorders, including gastric neuroendocrine tumors (g-NETs).[2][3]

Tarazepide has emerged as a key investigational compound for elucidating the physiological and pathological roles of the CCK2R and as a potential therapeutic agent for conditions driven by excessive gastrin signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical and clinical studies of **tarazepide** (netazepide/YF476).

Table 1: In Vitro Receptor Binding Affinity of **Tarazepide** (YF476)

Receptor	Species	Radioligand	Ki (nM)	Reference
CCK-B/Gastrin	Rat (brain)	[125I]CCK-8	0.068	[4]
CCK-B/Gastrin	Canine (cloned)	[125I]CCK-8	0.62	
CCK-B/Gastrin	Human (cloned)	[125I]CCK-8	0.19	
CCK-A	Rat (pancreas)	[125I]CCK-8	>280 (4100-fold selectivity for CCK-B)	

Table 2: In Vivo Efficacy of **Tarazepide** (YF476) on Gastric Acid Secretion

Animal Model	Route of Administration	Stimulant	ED50 (μmol/kg)	Reference
Anesthetized Rats	Intravenous	Pentagastrin	0.0086	
Heidenhain Pouch Dogs	Intravenous	Pentagastrin	0.018	
Heidenhain Pouch Dogs	Oral	Pentagastrin	0.020	

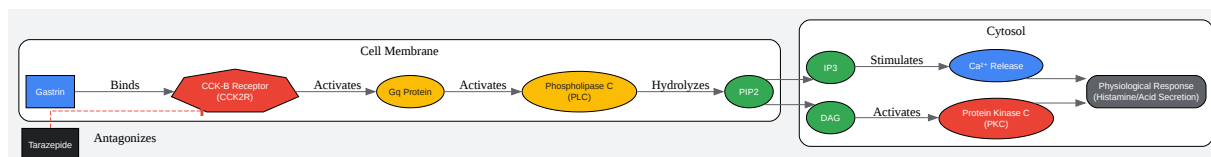
Table 3: Clinical Efficacy of Netazepide in Patients with Type 1 Gastric NETs

Dosage	Duration	Key Outcomes	Reference
25 mg or 50 mg once daily	12 weeks	Significant reduction in the number and size of tumors; Normalization of plasma/serum Chromogranin A (CgA)	
25 mg or 50 mg once daily	52 weeks	Complete eradication of tumors in 5 out of 13 patients; Sustained normalization of CgA	

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by gastrin initiates a cascade of intracellular signaling events primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses of histamine release from ECL cells and gastric acid secretion from parietal cells.

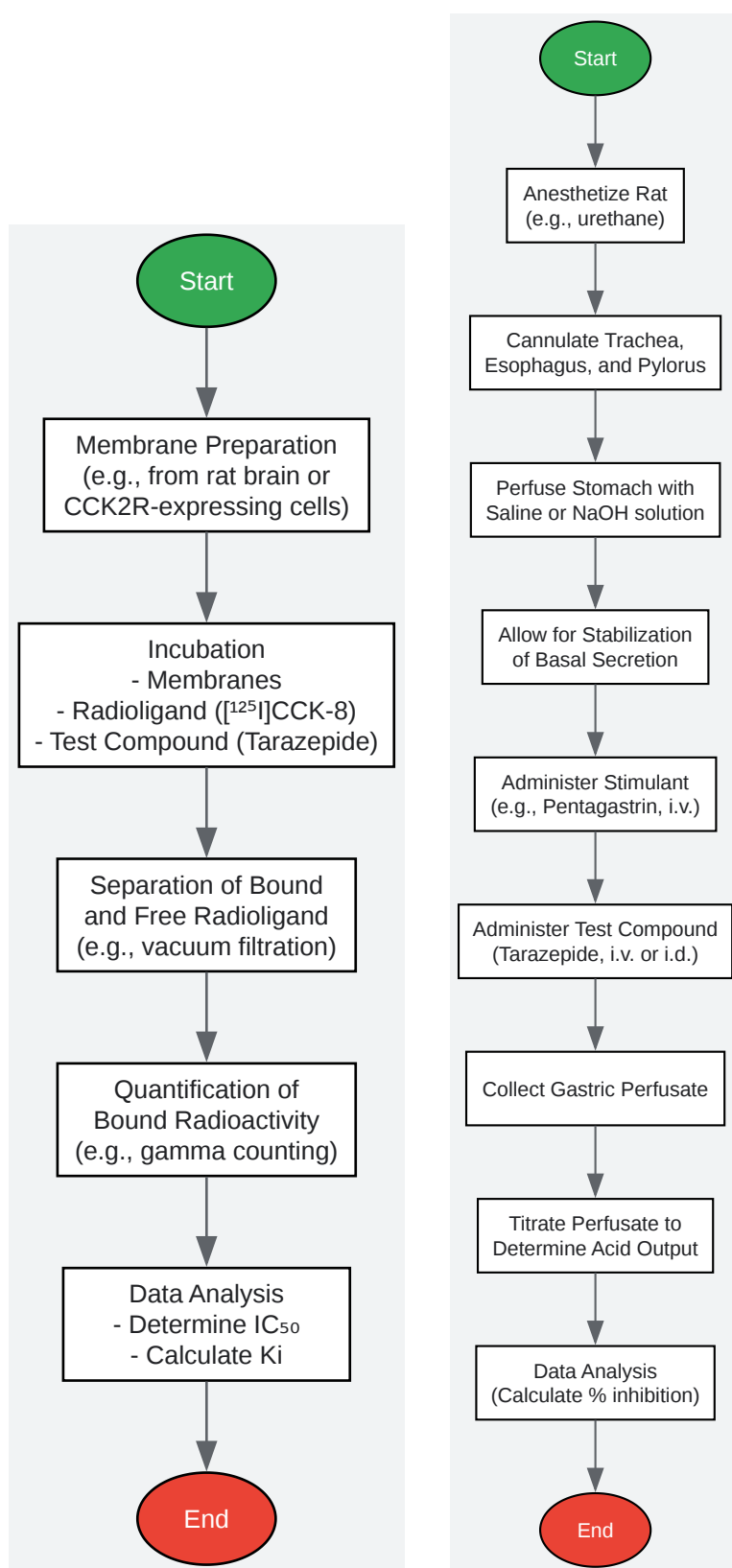


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CCK-B Receptor Signaling Pathway and **Tarazepide's** Mechanism of Action.

Experimental Workflow: In Vitro Receptor Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like **tarazepide** for the CCK-B receptor.



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- To cite this document: BenchChem. [Tarazepide: A Technical Guide to Target Validation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142242#tarazepide-target-validation-studies]

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